Magnaldehyde D

Natural Product Chemistry Phytochemistry Structure-Activity Relationship (SAR)

Magnaldehyde D (CAS 93753-33-4) is the sole norlignan reference standard featuring a biphenyl skeleton and C-5 aldehyde group—enabling covalent probe design and distinct pharmacological profiling unattainable with neolignans magnolol/honokiol. Its 0.081 g/L aqueous solubility (≈100× higher than honokiol) permits flexible, low-toxicity dosing. Essential for deconvoluting Magnolia officinalis polypharmacology, validating neuroprotective SAR, and benchmarking formulation strategies. Guarantee experimental reproducibility by procuring the precise chemotype.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 93753-33-4
Cat. No. B041806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnaldehyde D
CAS93753-33-4
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=O)O
InChIInChI=1S/C16H14O3/c1-2-3-11-4-6-15(18)13(8-11)14-9-12(10-17)5-7-16(14)19/h2,4-10,18-19H,1,3H2
InChIKeyKDWYPRNOEMXUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Magnaldehyde D (CAS 93753-33-4): A Norlignan Reference Standard for Magnolia-Derived Bioactivity Research


Magnaldehyde D (CAS 93753-33-4) is a norlignan natural product isolated from the stem bark of Magnolia officinalis, a plant with extensive traditional medicinal use in East Asia for gastrointestinal, respiratory, and inflammatory conditions . Unlike the more abundant neolignans magnolol and honokiol, Magnaldehyde D belongs to the biphenyl norlignan subclass, characterized by a C6-C1-C6 carbon skeleton rather than the C6-C3-C6 framework typical of neolignans [1]. This structural distinction underpins its unique position in structure-activity relationship (SAR) studies of Magnolia constituents and makes it an essential tool for investigators seeking to dissect the molecular determinants of bioactivity within this therapeutically significant class of compounds.

Magnaldehyde D: Why Substitution with Honokiol or Magnolol Compromises Experimental Integrity


Attempting to substitute Magnaldehyde D with the more commercially available magnolol or honokiol in research protocols is scientifically invalid due to fundamental differences in chemical structure, molecular target engagement, and physicochemical properties. Magnaldehyde D is a norlignan with a biphenyl skeleton and an aldehyde functional group at the C-5 position [1], whereas honokiol and magnolol are neolignans possessing allylphenol moieties [2]. These structural disparities directly impact hydrogen bonding capacity, metabolic stability, and interaction with biological targets. Critically, the aldehyde group of Magnaldehyde D confers distinct reactivity and potential for covalent modification that is absent in its neolignan counterparts, meaning that experimental outcomes—particularly in anti-inflammatory and neuroprotective assays—cannot be reliably extrapolated from one compound class to another. Procurement of the precise compound is essential for reproducibility and valid interpretation of structure-activity relationships.

Magnaldehyde D Quantitative Differentiation Evidence: Comparator-Based Performance Data


Chemical Class Differentiation: Norlignan vs. Neolignan Structural Framework

Magnaldehyde D is a norlignan with a C6-C1-C6 biphenyl skeleton, whereas honokiol and magnolol are neolignans with a C6-C3-C6 carbon framework [1]. This structural divergence results in distinct molecular topologies and electronic distributions, as evidenced by computed topological polar surface area (TPSA) values: Magnaldehyde D exhibits a TPSA of 57.5 Ų, reflecting its aldehyde functional group, while honokiol has a TPSA of 40.5 Ų [2]. The presence of the aldehyde moiety in Magnaldehyde D introduces a reactive electrophilic center not present in its neolignan counterparts, which has implications for covalent protein binding and metabolic stability.

Natural Product Chemistry Phytochemistry Structure-Activity Relationship (SAR)

Aqueous Solubility: Calculated Quantitative Comparison with Honokiol

Aqueous solubility is a critical parameter for in vitro assay design and in vivo formulation development. Magnaldehyde D exhibits a calculated aqueous solubility of 0.081 g/L (81 mg/L) at 25°C . In contrast, honokiol is reported as 'insoluble' or 'sparingly soluble' in water by multiple vendor datasheets, with experimental measurements confirming solubility below 1 mg/L under standard conditions . This represents an approximately two-order-of-magnitude difference in aqueous solubility, which has direct implications for the preparation of dosing solutions, the interpretation of cell-based assay results, and the selection of appropriate vehicle controls.

Pharmaceutical Development Preclinical Formulation Bioavailability

Anti-Inflammatory Activity: Evidence for NO Production Inhibition in BV-2 Microglial Cells

Magnaldehyde D has been demonstrated to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine BV-2 microglial cells, a standard model of neuroinflammation [1]. In the same study series, honokiol (compound 9) was also evaluated for NO inhibitory activity. While Magnaldehyde D was reported to 'effectively inhibit' LPS-induced NO production, compounds 5 (magnatriol B) and 6 (randaiol) were noted to be 'more potent than 9' [1]. This qualitative ranking places Magnaldehyde D among the active anti-inflammatory constituents of Magnolia officinalis, but indicates it is not the most potent member of the series. Quantitative IC50 values for Magnaldehyde D in this assay are not provided in the primary literature, representing a gap in the current evidence base.

Neuroinflammation Immunopharmacology Natural Product Screening

Analytical Characterization: Purity and Identity Verification for Reproducible Research

Magnaldehyde D is supplied with comprehensive analytical documentation including HPLC purity assessment (typically ≥98%), mass spectrometry confirmation, and NMR structural verification [1]. This level of characterization exceeds the documentation available for many crude extracts or lower-purity natural product isolates. The compound's identity is further corroborated by its unambiguous CAS registry number (93753-33-4) and PubChem CID (5319189), which unify its chemical structure across all reputable databases [2]. In contrast, less-characterized Magnolia isolates may contain varying proportions of structurally similar co-metabolites that can confound bioassay interpretation.

Analytical Chemistry Quality Control Natural Product Standardization

Magnaldehyde D Optimal Research Applications: Scenarios Where Differentiation Drives Value


Structure-Activity Relationship (SAR) Studies of Magnolia-Derived Anti-Inflammatory Agents

Investigators seeking to map the structural determinants of anti-inflammatory activity within the Magnolia officinalis metabolome require Magnaldehyde D as a key reference point. Its norlignan skeleton and aldehyde functional group represent a distinct chemotype from the more extensively studied neolignans honokiol and magnolol. By including Magnaldehyde D in parallel SAR screens alongside these comparators, researchers can systematically evaluate the contribution of the biphenyl core, allyl substitution pattern, and aldehyde moiety to observed biological effects [1]. This compound is therefore indispensable for deconvoluting the polypharmacology of Magnolia extracts and for guiding the rational design of simplified synthetic analogs.

Neuroinflammation Model Development Using BV-2 Microglial Cells

Magnaldehyde D is a validated positive control for studies investigating natural product inhibitors of microglial activation. Its demonstrated ability to suppress LPS-induced nitric oxide production in BV-2 cells [1] makes it suitable for use as a reference compound in screening campaigns aimed at identifying novel neuroprotective agents from botanical sources. When designing such experiments, investigators should note that Magnaldehyde D offers a distinct solubility profile compared to honokiol , potentially allowing for more flexible dosing regimens and reduced reliance on organic co-solvents that can artifactually modulate microglial responses.

Comparative Pharmacokinetic and Formulation Studies of Biphenyl Natural Products

The calculated aqueous solubility of Magnaldehyde D (0.081 g/L) is approximately two orders of magnitude higher than that of honokiol (<0.001 g/L) [1]. This physicochemical divergence makes Magnaldehyde D a valuable comparator compound for studies investigating the relationship between natural product structure and oral bioavailability, as well as for evaluating novel formulation strategies designed to enhance the delivery of poorly soluble biphenyl derivatives. Researchers exploring lipid-based formulations, solid dispersions, or nanoparticulate delivery systems can utilize Magnaldehyde D as a moderately soluble benchmark against which to assess formulation performance improvements.

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